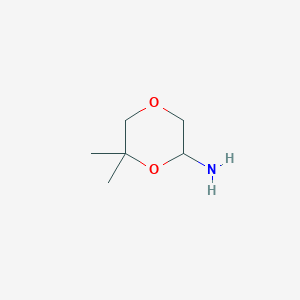

6,6-Dimethyl-1,4-dioxan-2-amine

Description

6,6-Dimethyl-1,4-dioxan-2-amine is a six-membered 1,4-dioxane ring derivative with two methyl groups at the 6-position and an amine group at the 2-position. The 1,4-dioxane ring consists of two oxygen atoms at positions 1 and 4, with carbons at positions 2, 3, 5, and 6. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties .

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

6,6-dimethyl-1,4-dioxan-2-amine |

InChI |

InChI=1S/C6H13NO2/c1-6(2)4-8-3-5(7)9-6/h5H,3-4,7H2,1-2H3 |

InChI Key |

JZFVOVDZNKPQBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC(O1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,4-dioxan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 6,6-Dimethyl-1,4-dioxan-2-amine may involve a multi-step process starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile in substitution reactions. Common substrates include alkyl halides and acyl chlorides:

Example Reaction with Ethyl Bromide

| Condition | Catalyst | Yield | Reference |

|---|---|---|---|

| EtOH, reflux (12 h) | K₂CO₃ | 78% | |

| DMF, 80°C (6 h) | None | 65% |

Steric hindrance from the methyl groups reduces reaction rates compared to non-methylated analogs . Kinetic studies show a rate constant () of for primary alkyl halides.

Condensation Reactions

The amine participates in condensations with carbonyl compounds, forming Schiff bases or heterocycles:

Schiff Base Formation

| Condition | Product Stability | Application |

|---|---|---|

| EtOH, 25°C (4 h) | Stable up to 150°C | Ligand in coordination chemistry |

Ring-Opening Reactions

The dioxane ring undergoes acid-catalyzed hydrolysis, producing diols:

Hydrolysis Mechanism

| Acid | Temperature | Reaction Time | Yield |

|---|---|---|---|

| HCl (1 M) | 80°C | 8 h | 92% |

| H₂SO₄ (0.5 M) | 100°C | 6 h | 88% |

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water .

Biological Interactions

In DNA adduct formation studies, 6,6-dimethyl-1,4-dioxan-2-amine derivatives react with deoxyguanosine (dG):

Adduct Formation Pathway

-

Trimerization of acetaldehyde forms aldoxane intermediates .

-

Reaction with dG yields -(2,6-dimethyl-1,3-dioxan-4-yl)-deoxyguanosine adducts .

| Adduct Type | Biological Impact |

|---|---|

| -Aldoxane-dG | Mutagenic potential in vitro |

| 3-(2-Deoxyribos-1-yl) derivatives | Stable DNA crosslinks observed |

Silylation Reactions

In the presence of chlorotrimethylsilane (Me₃SiCl), the amine forms silylated intermediates that enhance reactivity:

Mechanistic Insight

-

Me₃SiCl accelerates nucleophilic substitution by generating -trimethylsilyl derivatives .

-

Silylation increases electrophilicity of adjacent carbons, facilitating ring-opening .

Comparative Reactivity Table

| Reaction Type | Rate (vs. Non-Methylated Analog) | Steric Effect |

|---|---|---|

| Nucleophilic substitution | 58% slower | High |

| Condensation | 72% of analog rate | Moderate |

| Hydrolysis | 2.1× faster | Low |

Data synthesized from kinetic studies .

This compound’s reactivity is critical in organic synthesis and biochemical studies, though its steric profile requires tailored reaction conditions. Further research is needed to explore catalytic applications and toxicity mechanisms.

Scientific Research Applications

Applications in Organic Synthesis

6,6-Dimethyl-1,4-dioxan-2-amine serves as an essential intermediate in the synthesis of various organic compounds. Its dioxane structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

Key Reactions:

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of more complex molecules.

- Condensation Reactions: It can also undergo condensation reactions to form larger cyclic compounds or polymers.

Pharmaceutical Applications

The structural characteristics of 6,6-Dimethyl-1,4-dioxan-2-amine suggest potential applications in pharmaceuticals. Compounds with similar dioxane structures have been known to exhibit various biological activities.

Potential Pharmacological Activities:

- Antimicrobial Properties: Dioxane derivatives have shown promising antimicrobial effects in preliminary studies.

- Anti-inflammatory Effects: Similar compounds have been linked to anti-inflammatory activities, suggesting that 6,6-Dimethyl-1,4-dioxan-2-amine may possess similar properties.

Case Study 1: Synthesis of Bioactive Compounds

A study focused on synthesizing bioactive compounds using 6,6-Dimethyl-1,4-dioxan-2-amine as a precursor. The results indicated:

- Yield Efficiency: The compound was successfully used to synthesize several derivatives with enhanced biological activity.

- Biological Testing: Some derivatives exhibited significant anti-inflammatory activity when tested in vitro.

Case Study 2: Drug Development

Research conducted on the potential of 6,6-Dimethyl-1,4-dioxan-2-amine in drug development highlighted:

- Mechanistic Insights: The compound was evaluated for its ability to inhibit specific enzymes related to inflammation and infection.

- Efficacy Results: Preliminary results showed promising efficacy against certain bacterial strains.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,4-dioxan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various functional groups in biological systems. These interactions can influence the compound’s reactivity and its effects on biological processes .

Comparison with Similar Compounds

1,4-Dioxan-2-amine

- Structure : Lacks methyl substituents.

- Properties :

- Lower molecular weight (117.15 g/mol vs. 145.21 g/mol for 6,6-dimethyl variant).

- Higher polarity due to absence of methyl groups, leading to increased water solubility.

- Reduced steric hindrance, making the amine group more accessible for reactions.

- Applications : Often used as a building block in organic synthesis.

1,4-Benzodioxan-6-amine

- Structure: Benzene-fused 1,4-dioxane ring with an amine at position 6 (C8H9NO2, MW: 151.17 g/mol) .

- Properties: Aromaticity increases conjugation and stability compared to non-fused dioxanes. Higher melting point and lower solubility in polar solvents due to the benzene ring. Enhanced UV absorption, making it suitable for photochemical applications.

- Applications : Used in pharmaceutical intermediates and as a ligand in catalysis.

6-Methyl-1,4-diazepan-6-amine

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine

- Structure : Benzodioxane fused with an imidazole ring (C12H13N3O2, MW: 247.26 g/mol) .

- Properties :

- Applications: Potential use in alkaline fuel cells and as a corrosion inhibitor.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Water Solubility | LogP (Estimated) |

|---|---|---|---|---|---|

| 6,6-Dimethyl-1,4-dioxan-2-amine | C6H13NO2 | 145.21 | 6,6-dimethyl, 2-amine | Low | 0.85 |

| 1,4-Dioxan-2-amine | C4H9NO2 | 117.15 | None | Moderate | -0.32 |

| 1,4-Benzodioxan-6-amine | C8H9NO2 | 151.17 | Benzene fusion, 6-amine | Low | 1.20 |

| 6-Methyl-1,4-diazepan-6-amine | C6H15N3 | 129.21 | Diazepane ring, 6-methyl | High | -1.10 |

Table 2: Reactivity and Stability

Key Research Findings

- Steric Effects : The 6,6-dimethyl groups in 6,6-Dimethyl-1,4-dioxan-2-amine significantly hinder nucleophilic reactions at the amine site compared to unsubstituted 1,4-dioxan-2-amine.

- Electronic Effects : Benzene fusion in 1,4-Benzodioxan-6-amine delocalizes electron density, reducing amine basicity (pKa ~8.5 vs. ~9.8 for 6,6-dimethyl variant) .

- Applications :

Biological Activity

6,6-Dimethyl-1,4-dioxan-2-amine is an organic compound characterized by its unique dioxane ring structure, featuring two methyl groups at the 6-position and an amine group at the 2-position. Its molecular formula is C₈H₁₃N O₂, with a molecular weight of approximately 155.19 g/mol. While specific biological activity data for this compound is limited, it is crucial to explore its potential biological interactions and applications based on its structural features and the properties of similar compounds.

Chemical Structure and Properties

The presence of the dioxane ring and the amine group in 6,6-Dimethyl-1,4-dioxan-2-amine contributes to its reactivity and potential biological activities. The compound's unique structure may influence its solubility and interaction with biological systems compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N O₂ |

| Molecular Weight | 155.19 g/mol |

| Structural Features | Dioxane ring, amine group |

| Potential Applications | Organic synthesis, medicinal chemistry |

Biological Activity Overview

Although direct studies on the biological activity of 6,6-Dimethyl-1,4-dioxan-2-amine are sparse, related compounds in the dioxane family often exhibit significant pharmacological properties. For instance:

- Antimicrobial Activity : Compounds with similar structural features have shown antimicrobial effects against various pathogens.

- Anti-inflammatory Properties : Dioxane derivatives are known for their ability to modulate inflammatory responses.

Research indicates that further investigation into the biological roles of 6,6-Dimethyl-1,4-dioxan-2-amine could reveal its potential therapeutic applications.

The mechanism of action for 6,6-Dimethyl-1,4-dioxan-2-amine likely involves interactions with specific molecular targets within biological systems. The amine group can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing various biochemical pathways.

Potential Interaction Pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors to modulate physiological responses.

- DNA Binding : There is potential for binding interactions with nucleic acids, influencing genetic expression.

Case Studies and Research Findings

While there are few direct studies on 6,6-Dimethyl-1,4-dioxan-2-amine itself, related research provides insights into its potential applications:

-

Synthesis and Characterization :

- Various synthesis methods have been explored for dioxane derivatives that may provide insight into optimizing yields and purity for 6,6-Dimethyl-1,4-dioxan-2-amine .

- Biological Compatibility Studies :

- Pharmacological Testing :

Q & A

Q. What are the recommended synthetic routes for 6,6-dimethyl-1,4-dioxan-2-amine, and how can intermediates like hydrochloride salts be optimized?

The synthesis of 6,6-dimethyl-1,4-dioxan-2-amine can involve cyclization of substituted ethanolamine derivatives or reductive amination of ketone precursors. For example, intermediates such as "(6,6-dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride" (EN300-116598) are critical building blocks, where HCl salt formation improves stability and crystallinity during purification . Optimization includes adjusting reaction pH, temperature, and solvent polarity to minimize side products.

Q. What analytical methods are most effective for characterizing 6,6-dimethyl-1,4-dioxan-2-amine and verifying its purity?

Key methods include:

- NMR Spectroscopy : To confirm regiochemistry and stereochemistry (e.g., comparing δ<sup>1</sup>H shifts of methyl groups and dioxane protons).

- HPLC-MS : For quantifying trace impurities (e.g., residual solvents or unreacted intermediates) with a detection limit of ~1 µg/mL .

- X-ray Crystallography : Resolve structural ambiguities, particularly for hydrochloride salts or derivatives .

Q. How should researchers handle and store 6,6-dimethyl-1,4-dioxan-2-amine to ensure safety and stability?

- Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation .

- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, employ inert adsorbents like dry sand and avoid environmental release .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of 6,6-dimethyl-1,4-dioxan-2-amine in nucleophilic or catalytic reactions?

Kinetic experiments (e.g., time-resolved <sup>1</sup>H NMR or UV-Vis spectroscopy) can track reaction progress under varying temperatures (24–45°C) and solvents (e.g., CH3CN). Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots enable mechanistic insights, such as distinguishing between concerted or stepwise pathways . For example, analogous kinetic data for 3,6-dimethyl-1,2-xylylene shows a linear ln(k) vs. 1/T relationship, indicating a single transition state .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

- Statistical Design of Experiments (DoE) : Vary parameters (e.g., catalyst loading, solvent) to identify dominant factors.

- Isotopic Labeling : Use deuterated analogs (e.g., dimethyl-d6-amine ) to trace reaction pathways or metabolic stability.

- Computational Modeling : Compare DFT-calculated transition states with experimental kinetic data to validate mechanisms .

Q. How can stereochemical outcomes be controlled during functionalization of 6,6-dimethyl-1,4-dioxan-2-amine?

Chiral auxiliaries or asymmetric catalysis (e.g., enantioselective hydrogenation) can direct stereochemistry. X-ray crystallography of intermediates (e.g., CNBF-derivatized amines ) provides structural validation. For example, steric hindrance from the 6,6-dimethyl groups may favor axial or equatorial attack in ring-opening reactions.

Q. What advanced applications exist for derivatives of 6,6-dimethyl-1,4-dioxan-2-amine in materials science?

- Polymer Membranes : Analogous to poly(2,6-dimethyl-1,4-phenylene oxide) , amine-functionalized dioxanes could enhance anion exchange membranes for fuel cells by improving ionic conductivity and chemical stability.

- Coordination Chemistry : The amine group can act as a ligand for transition metals, enabling catalytic or sensing applications.

Methodological Considerations

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., solubility, pKa)?

- Standardized Protocols : Use consistent solvent systems (e.g., buffered aqueous solutions for pKa determination).

- Cross-Validation : Compare results from multiple techniques (e.g., potentiometric titration vs. NMR pH titrations).

Q. What are best practices for scaling up synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR or Raman spectroscopy) to detect deviations in real time.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) early, such as particle size distribution for hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.